Glisolamide

Description

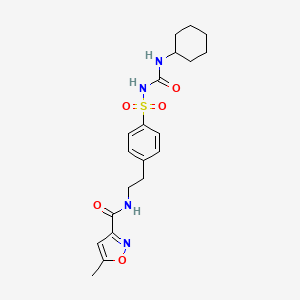

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5S/c1-14-13-18(23-29-14)19(25)21-12-11-15-7-9-17(10-8-15)30(27,28)24-20(26)22-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3,(H,21,25)(H2,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKDXUIWCNCNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179245 | |

| Record name | Glisolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24477-37-0 | |

| Record name | Glisolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24477-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glisolamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024477370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glisolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLISOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83U6T74XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Classification in Chemical Sciences

Discovery and Early Research Context of Glisolamide

The precise date and researchers associated with the initial synthesis of this compound are not widely documented in prominent scientific literature. However, its development falls within the broader and highly active period of second-generation sulfonylurea research. This era of drug discovery was spurred by the foundational work on first-generation sulfonylureas, which themselves were born from an accidental observation. In the 1940s, chemists studying sulfonamide antibiotics noted that some of these compounds induced hypoglycemia. wikipedia.org This discovery redirected research efforts, leading to the development of the first sulfonylurea drugs for diabetes in the 1950s. youthmedicaljournal.comuspto.gov

By the late 1960s and through the 1970s, pharmaceutical research focused on creating more potent successors with improved pharmacological profiles. This led to the emergence of the second-generation sulfonylureas, a class to which this compound belongs. These compounds, including well-known agents like glibenclamide and glipizide, were developed and used in Europe for several years before their introduction in the United States in 1984. diabetesjournals.orgresearchgate.net The research context for this compound was therefore characterized by a drive to refine the sulfonylurea structure to enhance potency and modify pharmacokinetic properties, aiming for more effective glycemic control.

Categorization of this compound within Sulfonylurea Chemistry

This compound is classified as a second-generation sulfonylurea. youthmedicaljournal.com This categorization is based on its chemical structure and pharmacological properties, which distinguish it from the earlier first-generation and later third-generation agents. The core structure of all sulfonylureas consists of an S-arylsulfonylurea group. wikipedia.org The generational classification is primarily determined by the substitutions on this core structure, which significantly influence the drug's potency and other characteristics.

Second-generation sulfonylureas are characterized by a more non-polar side chain compared to their predecessors. nih.gov This structural difference results in a significantly higher intrinsic hypoglycemic potency. youthmedicaljournal.com Consequently, they can be administered at lower doses. This compound shares these defining features with other members of its class, such as glyburide (B1671678) (glibenclamide), glipizide, and gliclazide. researchgate.netnih.gov

Classification of Sulfonylurea Compounds

| Generation | Compound Examples | Key Characteristics |

|---|---|---|

| First-Generation | Tolbutamide, Chlorpropamide, Tolazamide, Acetohexamide | Lower potency, larger required doses. youthmedicaljournal.comdiabetesjournals.org |

| Second-Generation | This compound, Glibenclamide (Glyburide), Glipizide, Gliclazide | Higher potency, shorter half-lives, more hydrophobic structure. youthmedicaljournal.comresearchgate.net |

| Third-Generation | Glimepiride (B1671586) | Very high potency with a long duration of action. nih.gov |

Evolution of Research Perspectives on Antihyperglycemic Compounds, including this compound

The research perspective on antihyperglycemic compounds has undergone a significant evolution since the discovery of insulin (B600854). The development of oral agents began with the serendipitous discovery of the hypoglycemic properties of certain sulfur compounds in the 1930s and 1940s. diabetesjournals.org This paved the way for the clinical use of first-generation sulfonylureas in the 1950s, establishing a new paradigm for managing type 2 diabetes. uspto.gov

The development of second-generation sulfonylureas, including this compound, in the following decades marked a period of optimization. The research focus was on enhancing potency and refining the duration of action to improve convenience and efficacy. youthmedicaljournal.com For many years, sulfonylureas were a cornerstone of oral antidiabetic therapy. nih.gov

However, beginning in the late 20th and early 21st centuries, the landscape of diabetes research broadened dramatically. The focus shifted from solely stimulating insulin secretion to targeting other pathophysiological defects in type 2 diabetes. This led to the development of entirely new classes of antihyperglycemic agents. The introduction of biguanides (like metformin), thiazolidinediones, DPP-4 inhibitors (from 2006), SGLT2 inhibitors, and GLP-1 receptor agonists reflected a more nuanced understanding of the disease, targeting insulin resistance, the incretin (B1656795) effect, and renal glucose handling. diabetesjournals.org This evolution has repositioned sulfonylureas, including this compound, as one of several available options within a much larger and more diverse therapeutic arsenal.

Timeline of Major Antihyperglycemic Drug Class Development

| Era | Major Drug Class Introduced | Key Research Focus |

|---|---|---|

| 1920s | Insulin | Hormone replacement for insulin deficiency. |

| 1940s-1950s | First-Generation Sulfonylureas | Discovery and development of oral insulin secretagogues. wikipedia.orgdiabetesjournals.org |

| 1970s-1980s | Second-Generation Sulfonylureas | Increasing potency and refining pharmacokinetics of oral agents. youthmedicaljournal.comdiabetesjournals.org |

| 1990s | Biguanides (Metformin widespread use), Third-Generation Sulfonylureas | Targeting insulin resistance; further refinement of secretagogues. diabetesjournals.org |

| 2000s-Present | DPP-4 Inhibitors, GLP-1 Receptor Agonists, SGLT2 Inhibitors | Targeting incretin system, renal glucose transport, and other pathways. diabetesjournals.org |

Synthetic Methodologies and Chemical Derivatization of Glisolamide

Molecular Mechanisms and Target Engagement of Glisolamide

Investigation of Glisolamide's Interaction with Insulin (B600854) Receptors in In Vitro Cellular Models

Studies have investigated the direct impact of this compound on insulin receptors in various cellular models to understand its mechanism of action at the receptor level.

In vitro studies examining the binding of this compound to insulin receptors in cultured cells have yielded specific findings. Research involving four sulfonylurea compounds, including this compound, tested across multiple cell lines (IM-9, MCF-7, and H35 cells), indicated that this compound, along with tolbutamide, glyburide (B1671678), and gliclazide, did not demonstrate a significant effect on the binding of insulin to its receptors. This lack of direct effect was observed even after extended preincubation periods and in insulin-down-regulated cells oup.com.

When compared with other classes of antidiabetic drugs, such as biguanides (e.g., phenformin (B89758) and metformin), this compound and its fellow sulfonylureas showed a distinct lack of direct interaction with insulin receptors in vitro. Biguanides were found to enhance insulin binding to receptors, suggesting a different mechanism of action compared to sulfonylureas, which appeared to have no major direct effect on insulin binding to receptors in most cell types tested oup.com. While some sulfonylureas have been suggested to increase peripheral glucose utilization by increasing the number and sensitivity of insulin receptors, this effect has not been specifically detailed for this compound in the context of direct receptor binding studies archivesofmedicalscience.com.

This compound's Potential Modulation of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) via Computational Screening

Comparative Analysis of this compound's Molecular Binding Profiles with Related Compounds in Preclinical Research

A comparative analysis of this compound's molecular binding profile, particularly concerning insulin receptors, reveals that it does not significantly alter insulin binding in vitro, unlike some other antidiabetic agents such as biguanides oup.com. In preclinical research, while other sulfonylureas might exhibit varied binding affinities to sulfonylurea receptors (SUR) or influence insulin receptor sensitivity through indirect mechanisms, this compound's direct impact on insulin receptor binding appears to be negligible in cellular models oup.comarchivesofmedicalscience.com. The specific comparative binding profiles of this compound with other related compounds against various targets in preclinical research are not extensively detailed in the provided literature, beyond its lack of direct insulin receptor binding modulation.

Elucidation of this compound's Role in Photosensitization Mechanisms

This compound, as an antidiabetic agent, has been noted in discussions concerning drug-induced photosensitivity. Photosensitization is a phenomenon where certain substances, upon exposure to light, can induce adverse reactions in biological tissues, primarily the skin ugr.esnih.gov.

The photochemical degradation pathways of this compound are not specifically detailed in the provided sources. However, general principles of drug photosensitization suggest that compounds with specific structural features, such as aromatic chromophore systems or photo-dissociable bonds, can undergo photochemical decomposition. This process can lead to the formation of free radicals or reactive oxygen species, which mediate phototoxic effects ugr.esnih.govnih.gov. This compound, being an antidiabetic drug, falls into the category of substances that may exhibit photosensitizing properties, implying that its molecular structure might be susceptible to light-induced reactions ugr.esnih.gov. The precise chemical pathways, such as photoionization, photodissociation, photoaddition, or photoisomerization, that this compound might undergo upon light exposure remain an area for further investigation nih.gov.

Molecular Interactions Leading to Photosensitization Phenomena

Based on the conducted searches, there is no documented information regarding the molecular interactions of this compound that would lead to photosensitization phenomena. The literature does not describe this compound as a photosensitizer or provide details on its photochemistry or interaction with cellular components upon light exposure.

In Vitro Photobiological Studies Related to this compound

No specific in vitro photobiological studies focusing on this compound were identified in the search results. While some studies have investigated the phototoxicity of other sulfonylurea-derived oral antidiabetics, such as glibenclamide and gliquidone, in cell culture models, this compound itself was not found to be the subject of such investigations in the reviewed literature.

Preclinical Pharmacological Research on Glisolamide

In Vitro Pharmacological Profiling of Glisolamide in Cellular Models

In vitro studies are experiments conducted outside of a living organism, typically using isolated cells or tissues. amsbiopharma.com This approach allows for a controlled investigation of a compound's molecular and cellular effects. For this compound, in vitro profiling is essential for elucidating its primary mechanism of action and its effects on key metabolic pathways. These studies provide the initial proof-of-concept and guide further development. qima-lifesciences.com

The selection of appropriate cell lines is a cornerstone of meaningful in vitro research, as the chosen models must accurately reflect the target biology. fda.gov In the context of an anti-diabetic agent like this compound, research efforts would focus on cell lines that are central to glucose homeostasis and insulin (B600854) signaling.

The experimental design typically involves exposing these cell cultures to varying concentrations of the compound to observe dose-dependent effects. Key considerations in the design include the use of appropriate controls, determination of optimal incubation times, and ensuring the reproducibility of the assays. nih.gov For sulfonylureas, studies often compare the new agent against established drugs of the same class to benchmark its activity. nih.gov

Commonly utilized cell lines in such research are detailed in the table below.

| Cell Line Category | Specific Examples | Rationale for Selection |

| Pancreatic β-cells | INS-1, MIN6, HIT-T15 | These immortalized rodent cell lines are capable of glucose-stimulated insulin secretion, making them ideal for studying the direct effects of compounds on pancreatic function. |

| Adipocytes (Fat Cells) | 3T3-L1 | These cells are used to study insulin-stimulated glucose uptake and lipogenesis, providing insight into the compound's effects on peripheral insulin sensitivity. nih.gov |

| Myocytes (Muscle Cells) | L6, C2C12 | Skeletal muscle is a primary site for glucose disposal; these cell lines are used to assess glucose uptake and glycogen (B147801) synthesis. |

| Hepatocytes (Liver Cells) | HepG2 | These human liver cancer cells are used to investigate the effects on hepatic glucose production and glycogen storage. |

This table outlines representative cell lines that would be selected for in vitro studies of a compound like this compound, based on standard preclinical research practices for anti-diabetic agents.

Following cell line selection, a battery of functional assays is employed to quantify the biological response to the compound. These assays are designed to measure specific cellular activities and identify biomarkers that can be used to track the drug's effects. qima-lifesciences.com For a sulfonylurea compound, these investigations would focus on insulin secretion and insulin-mimetic effects. nih.gov

Functional assays provide quantitative data on the compound's potency and efficacy at the cellular level. For example, studies on the related sulfonylurea glimepiride (B1671586) have utilized such assays to demonstrate stimulated lipogenesis in adipocytes and glycogenesis in muscle tissue, which are key indicators of insulin-mimetic activity. nih.gov Furthermore, these systems can be used to explore the molecular mechanisms underlying these effects, such as the translocation of glucose transporters (e.g., GLUT4) to the cell membrane. nih.gov The identification of relevant biomarkers, such as specific proteins or metabolites that change in response to the drug, is crucial for understanding its mechanism and for potential use in later clinical studies. nih.gov

| Assay Type | Purpose | Measured Endpoints |

| Insulin Secretion Assay | To measure the compound's ability to stimulate insulin release from pancreatic β-cells. | Insulin concentration in the cell culture medium, often measured by ELISA. |

| Glucose Uptake Assay | To assess the effect on glucose transport into insulin-sensitive cells (adipocytes, myocytes). | Uptake of radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose). |

| Glycogenesis Assay | To measure the synthesis of glycogen in liver and muscle cells. | Incorporation of radiolabeled glucose into glycogen. |

| Lipogenesis Assay | To quantify the conversion of glucose into lipids in adipocytes. | Incorporation of radiolabeled glucose into cellular lipids. |

| Gene/Protein Expression Analysis | To identify molecular targets and pathways affected by the compound. | Levels of specific mRNAs (by qPCR) or proteins (by Western blot), such as GLUT1 and GLUT4. nih.gov |

This table summarizes key functional assays and their respective endpoints used to characterize the in vitro pharmacology of anti-diabetic compounds.

Evaluation of this compound in Non-Human In Vivo Models

The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. nih.govnih.gov The ideal model should mimic key aspects of the human disease state being studied. researchgate.net For type 2 diabetes research, a variety of rodent models are commonly used, which can be broadly categorized as genetic, diet-induced, or chemically-induced.

The choice of model depends on the specific research question. nih.gov Genetic models offer high reproducibility, while diet-induced models may better represent the lifestyle-associated aspects of type 2 diabetes in humans. ijnrd.org Characterization of the chosen model is paramount and involves confirming that its physiological and pathological features are well-understood and relevant to the human condition. researchgate.net

| Model Type | Specific Examples | Key Characteristics |

| Genetic Models | Zucker Diabetic Fatty (ZDF) rats, db/db mice | These models have genetic mutations (leptin receptor deficiency) that lead to obesity, insulin resistance, and hyperglycemia, closely mimicking aspects of human metabolic syndrome. ijnrd.org |

| Spontaneous Models | BioBreeding (BB) rat | This model spontaneously develops autoimmune diabetes and is particularly useful for studying aspects of pancreatic islet inflammation and dysfunction. nih.gov |

| Diet-Induced Models | High-Fat Diet (HFD)-fed mice or rats | Feeding rodents a high-fat diet induces obesity, insulin resistance, and impaired glucose tolerance, reflecting the progression of diet-related type 2 diabetes. ijnrd.org |

| Chemically-Induced Models | Streptozotocin (STZ)-induced diabetic rats | STZ is a toxin that destroys pancreatic β-cells, inducing a state of insulin-deficient hyperglycemia. This model is often used to study insulin-replacement effects. |

This table presents common animal models used in preclinical diabetes research, which would be considered for the in vivo evaluation of this compound.

Pharmacodynamics (PD) is the study of what a drug does to the body. amsbiopharma.com In in vivo models, a variety of methodologies are used to assess the pharmacodynamic responses to an anti-diabetic agent like this compound. These methods are designed to provide a macroscopic view of the drug's effect on glucose metabolism and insulin sensitivity in the whole organism. mdpi.com

A primary method is the comparative pharmacodynamic study, where physiological indicators are compared after treatment with the test compound versus a control or comparator drug. mdpi.comnih.gov Euglycemic clamp studies are considered a gold-standard technique for assessing insulin sensitivity in vivo. nih.gov In these studies, insulin is infused at a constant rate, and glucose is infused at a variable rate to maintain normal blood glucose levels. The glucose infusion rate required is a direct measure of insulin sensitivity. An increase in the glucose disposal rate following treatment with a compound like this compound would indicate improved insulin sensitivity. nih.gov

Other key PD assessments include monitoring blood glucose, fasting insulin levels, and glycated hemoglobin (HbA1c), which provides a measure of long-term glycemic control. nih.gov

A crucial component of preclinical evaluation is to determine the comparative efficacy of the new drug candidate against existing therapies. nih.gov These studies are designed to establish whether the new compound offers any advantages, such as greater potency, a more rapid onset of action, or different effects on extrapancreatic tissues.

In studies of the sulfonylurea glimepiride, for instance, its blood glucose-lowering activity was directly compared to that of glibenclamide in various animal models. nih.gov Such comparisons revealed that glimepiride produced a more rapid and pronounced hypoglycemic effect. nih.gov These head-to-head studies are vital for positioning the new compound within the existing therapeutic landscape and for justifying its continued development. The ultimate goal is to generate a robust preclinical data package that demonstrates a favorable efficacy profile.

Investigations into this compound's Effects on Cellular Pathways and Signal Transduction

Detailed preclinical research focusing specifically on the effects of this compound on cellular pathways and signal transduction is not extensively available in publicly accessible scientific literature. However, as a second-generation sulfonylurea, its mechanism of action is understood to be consistent with this class of drugs. The primary cellular pathway affected by sulfonylureas is the insulin secretion pathway in pancreatic β-cells. This compound's effects are inferred to be mediated through its interaction with specific protein channels and the subsequent cascade of intracellular events.

The principal mechanism involves the binding of this compound to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells. termedia.plgavinpublishers.comresearchgate.netresearchgate.net This binding inhibits the activity of the KATP channel.

The inhibition of the KATP channel leads to a decrease in the outward flow of potassium ions, which in turn causes depolarization of the β-cell membrane. This change in membrane potential triggers the opening of voltage-gated calcium channels. researchgate.netresearchgate.net The influx of extracellular calcium into the cell increases the intracellular calcium concentration. This rise in intracellular calcium is a critical signal that initiates the exocytosis of insulin-containing secretory granules, resulting in the release of insulin into the bloodstream. researchgate.netresearchgate.netpillintrip.com

In addition to its pancreatic effects, it is suggested that sulfonylureas may have extrapancreatic actions, such as enhancing the sensitivity of peripheral tissues like muscle and fat to insulin. termedia.plpillintrip.com This could involve influencing signal transduction pathways related to glucose uptake and utilization in these tissues. Some research on other sulfonylureas has suggested potential interactions with peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. e-dmj.org However, specific studies on this compound's interaction with these pathways are not available.

The following table summarizes the inferred effects of this compound on key components of the cellular signaling pathway leading to insulin secretion, based on the established mechanism of action for second-generation sulfonylureas.

| Cellular Component | Inferred Effect of this compound | Consequence |

| Sulfonylurea Receptor 1 (SUR1) | Binds to the receptor | Initiates the cascade of events leading to insulin secretion |

| ATP-sensitive Potassium (KATP) Channel | Inhibition of channel activity | Decreased potassium efflux from the β-cell |

| Pancreatic β-cell Membrane | Depolarization | Opening of voltage-gated calcium channels |

| Voltage-gated Calcium Channels | Opening of the channels | Influx of extracellular calcium into the β-cell |

| Intracellular Calcium Concentration | Increase | Signal for the exocytosis of insulin granules |

| Insulin Secretory Granules | Exocytosis | Release of insulin into the bloodstream |

Computational Chemistry and in Silico Studies of Glisolamide

Molecular Docking Simulations of Glisolamide-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, thereby identifying potential binding sites and estimating binding affinities. This process is vital for understanding how this compound interacts with its biological targets.

Molecular docking simulations involve placing a ligand (this compound) into the three-dimensional structure of a target protein, exploring various poses to find those with the most favorable interactions. These interactions typically include hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions. By analyzing these interactions, researchers can identify key amino acid residues in the protein's binding site that are critical for ligand binding. For this compound, as a compound belonging to the sulfonylurea or glinide class, docking studies would typically focus on its known targets, such as the ATP-sensitive potassium channel (KATP) or the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) researchgate.net. The analysis would reveal how this compound's specific chemical features, such as its sulfonylurea moiety and aromatic rings, engage with the protein's active site beilstein-journals.orgmdpi.comnih.govnih.govmdpi.com.

Following the identification of favorable binding poses, docking software generates a score that estimates the binding affinity of the ligand to the protein. While docking scores are often used as a proxy for binding affinity, their accuracy can vary, and they are best used for ranking compounds or identifying potential binders rather than providing precise quantitative values mdpi.com. Studies on related sulfonylureas and glinides have involved docking simulations to predict their binding modes and relative affinities to targets like PPARγ researchgate.net. For instance, predicted pK values have been reported for various sulfonylureas, suggesting a quantitative aspect to these computational predictions researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and its Analogues

Descriptor Selection and Model Development

The development of predictive computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, relies heavily on the careful selection of molecular descriptors. These descriptors are numerical representations of a molecule's structural and chemical properties, which are then correlated with its biological activity. In studies involving this compound, various types of descriptors have been employed to capture its physicochemical and structural attributes.

Research has utilized a range of molecular descriptors, including:

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond acceptors (nHA), number of hydrogen bond donors (nHD), and rotatable bonds (RBs) mdpi.com.

Structural Descriptors: Molar refractivity (MR), molecular length, and maximum molecular length mdpi.com.

Topological and Quantum Chemical Descriptors: Non-stochastic quadratic fingerprints and TOMOCOMD strategy have been employed for classification models sciforum.net. Additionally, non-stochastic Total and Local Bilinear Indices, calculated with different weighting schemes, have been used in QSAR models wiley-vch.de.

These descriptors form the basis for developing mathematical models, such as Comparative Molecular Field Analysis (CoMFA) and Linear Discriminant Analysis (LDA)-QSAR, which aim to establish a relationship between molecular structure and biological activity mdpi.comwiley-vch.de. The selection and optimization of these descriptors are critical for building robust and predictive models.

Predictive Modeling of this compound's Biological Activity

In silico studies have been instrumental in predicting the biological activity of this compound against various biological targets. By leveraging QSAR models and molecular docking simulations, researchers have gained insights into its potential interactions and efficacy.

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): this compound was included in studies screening compounds for binding to human intracellular PDGFRα. Using Comparative Molecular Field Analysis (CoMFA), predictive models were developed. This compound was assigned a predicted binding value of -9.91, with an associated probability or constant of 5.35 × 10⁻⁸, suggesting a degree of affinity for this target mdpi.com.

Antitrypanosomal Activity: In a study employing a non-stochastic quadratic fingerprints-based approach, this compound was evaluated for its antitrypanosomal activity. The developed classification model assigned this compound a value of -0.38, indicating its classification within the dataset for predicting antitrypanosomal efficacy sciforum.net.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): this compound has also been analyzed in the context of PPARγ activity, a target relevant to metabolic disorders. In studies involving sulfonylureas and glinides, this compound was listed with a predicted value of 6.4, derived from docking and QSAR analyses, suggesting its potential interaction with PPARγ researchgate.net.

These predictive models provide a quantitative basis for understanding this compound's activity profile and serve as a foundation for further investigation or optimization efforts.

De Novo Design and Virtual Screening for Novel this compound-like Compounds

Virtual screening and de novo drug design are powerful computational strategies used to identify or create novel compounds with desired biological activities. While specific de novo design studies focused on generating "this compound-like" compounds were not explicitly detailed in the reviewed literature, these methodologies are broadly applied in drug discovery to find new chemical entities or optimize existing ones.

Virtual Screening involves computationally sifting through large libraries of existing compounds to identify those most likely to interact with a specific biological target. This process typically employs molecular docking, which simulates the binding of small molecules to a protein's active site, predicting binding affinity and pose chapman.edunih.gov. By screening vast chemical databases, researchers can rapidly identify potential drug candidates that exhibit favorable interactions, similar to how this compound's interactions were assessed against targets like PDGFRα mdpi.com.

De Novo Design refers to the creation of entirely new molecular structures, often tailored to fit a specific binding site or to possess particular physicochemical properties. This approach can be guided by pharmacophore models, which represent the essential three-dimensional arrangement of functional groups required for biological activity, or by utilizing existing lead compounds as scaffolds for optimization frontiersin.orgnih.gov. Techniques such as generative AI, including transformer models and reinforcement learning, are increasingly used to design novel molecules from scratch, optimizing them for efficacy, safety, and other desirable drug-like properties chapman.edu.

These advanced computational techniques, when applied to a known compound like this compound, can be used to explore chemical space around its structure. The goal is to identify or design analogs that may exhibit enhanced potency, improved selectivity, better pharmacokinetic profiles, or novel mechanisms of action, thereby contributing to the development of new therapeutic agents.

Analytical Methodologies for Glisolamide in Research Settings

Chromatographic Techniques for Glisolamide Quantification and Purity Assessment

Chromatography is a cornerstone for the separation, quantification, and purity assessment of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is the most prominent technique for sulfonylureas, while Gas Chromatography (GC) may have limited, specialized applications.

HPLC is the preferred method for the analysis of sulfonylurea drugs due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds like this compound. globalresearchonline.netrdd.edu.iqymerdigital.comnih.gov Method development for this compound would logically be based on established reversed-phase HPLC (RP-HPLC) conditions used for other sulfonylureas. globalresearchonline.net

The primary goal in developing an HPLC method is to achieve a good separation of the main compound from any impurities or other components in the sample, resulting in sharp, symmetrical peaks with appropriate retention times. researchgate.net A typical RP-HPLC setup for a sulfonylurea like this compound would involve a C18 column as the stationary phase. globalresearchonline.netnih.gov The mobile phase is generally a mixture of an aqueous buffer (like a phosphate (B84403) buffer to control pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). globalresearchonline.net The ratio of these solvents can be adjusted to optimize the retention time and separation. Detection is most commonly performed using a UV-Vis detector, typically at a wavelength around 230 nm where the sulfonylurea chromophore absorbs. globalresearchonline.net

Below is a table summarizing typical starting parameters for developing an HPLC method for this compound, based on methods for similar compounds.

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. globalresearchonline.net |

| Mobile Phase | Methanol/Acetonitrile and Phosphate Buffer (e.g., pH 3.5) in various ratios (e.g., 60:10:30 v/v/v) | Eluent to carry the analyte through the column; composition is adjusted to control retention and resolution. globalresearchonline.net |

| Flow Rate | 1.0 - 1.5 mL/min | Influences retention time, peak shape, and back pressure. globalresearchonline.net |

| Detection | UV at ~230 nm | Wavelength for monitoring the analyte based on its absorbance. globalresearchonline.net |

| Column Temp. | Ambient or controlled (e.g., 35 °C) | Affects viscosity of the mobile phase and can improve peak shape and reproducibility. globalresearchonline.net |

| Injection Vol. | 10 - 20 µL | Volume of sample introduced into the system. |

Gas Chromatography is generally less suitable for the direct analysis of sulfonylurea drugs like this compound. This is due to their low volatility and thermal instability, which can lead to decomposition in the high temperatures of the GC injector and column. thermofisher.com For GC analysis to be feasible, a derivatization step is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative. sigmaaldrich.com

Common derivatization techniques for compounds with active hydrogen atoms (like those in the amide and sulfonamide groups of this compound) include silylation. sigmaaldrich.com However, this adds complexity to the sample preparation process. Given the effectiveness of HPLC, GC methods for this compound are not commonly reported and would likely only be developed for specific research applications where HPLC is not suitable or for the analysis of specific volatile impurities. nih.gov

Spectroscopic Methods for Structural Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique information about the molecular structure of this compound.

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR experiments would be essential for the characterization of this compound.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons on the cyclohexyl ring, the methylene (B1212753) (-CH₂-) protons, and the N-H protons of the urea (B33335) and sulfonamide groups. researchgate.netnih.gov

¹³C NMR provides information about the different types of carbon atoms in the molecule. nih.govdergipark.org.tr The spectrum for this compound would show characteristic peaks for the carbonyl carbon of the urea, the carbons of the aromatic ring, the carbons of the cyclohexyl ring, and the methyl and methylene carbons.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.5 | 110 - 150 |

| Cyclohexyl C-H | 1.0 - 2.5 | 25 - 45 |

| -CH₂- (Alkyl) | 2.5 - 4.0 | 30 - 60 |

| -CH₃ (Alkyl) | ~2.4 | ~20 |

| N-H (Amide/Urea) | 5.0 - 9.0 (often broad) | N/A |

| C=O (Urea) | N/A | 150 - 160 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. vscht.cz

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Vibration Type |

| N-H Stretch (Urea/Sulfonamide) | 3200 - 3400 | Stretching |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching |

| C=O Stretch (Urea) | 1630 - 1680 | Stretching |

| C=C Stretch (Aromatic) | 1450 - 1600 | Stretching |

| S=O Stretch (Sulfonamide) | 1300 - 1350 and 1150 - 1180 | Asymmetric & Symmetric Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. semanticscholar.org The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol or ethanol) would be expected to show a maximum absorbance (λmax) in the UV region, likely between 225-235 nm, which is characteristic of the phenylsulfonylurea chromophore. semanticscholar.orgrasayanjournal.co.in This property is the basis for the UV detection used in HPLC analysis. semanticscholar.org

Mass Spectrometry Applications in this compound Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. libretexts.orgwikipedia.org When coupled with a separation technique like HPLC (LC-MS), it provides a highly sensitive and selective method for quantification and identification. researchgate.net

For this compound, electrospray ionization (ESI) would be a suitable ionization technique, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) could be used to determine the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the this compound molecular ion. While specific fragmentation data for this compound is not published, the fragmentation of other sulfonylureas, such as Gliclazide, suggests that cleavage would likely occur at the bonds adjacent to the sulfonyl and urea groups. researchgate.net This fragmentation pattern provides a structural fingerprint that can be used for definitive identification. wikipedia.orgmiamioh.edu

Identification of this compound Metabolites (Preclinical)

The identification of metabolites is a critical step in preclinical drug development, as these biotransformation products can significantly influence the efficacy and safety of a therapeutic agent. nih.govnih.gov The process for identifying this compound metabolites typically involves a combination of in vitro and in vivo studies, designed to simulate the metabolic pathways the drug would undergo in a biological system. youtube.com

In vitro methodologies serve as an initial screen to generate and identify potential metabolites. youtube.com This is commonly achieved by incubating this compound with liver sub-fractions, such as microsomes or hepatocytes, from various species (including human) to facilitate metabolic reactions. youtube.com These liver preparations contain the necessary enzymes, primarily Cytochrome P450 (CYP) enzymes, responsible for the majority of drug metabolism.

Following incubation, the samples are analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). researchgate.net This combination allows for the separation of the parent drug from its metabolites and provides high-accuracy mass data, which is crucial for the elucidation of the metabolites' chemical structures. researchgate.net Common metabolic pathways for sulfonylurea compounds that would be investigated for this compound include hydroxylation of the cyclohexyl ring, oxidation of the alkyl side chain, and conjugation reactions.

In vivo studies in animal models are subsequently performed to confirm the presence of these metabolites in a living system. Biological samples such as plasma, urine, and feces are collected after administration of this compound and are processed and analyzed using similar LC-HRMS techniques to create a comprehensive metabolic profile. researchgate.net

Table 1: Common Preclinical Approaches for Metabolite Identification

| Method | System | Purpose | Primary Analytical Technique |

|---|---|---|---|

| In Vitro Incubation | Liver Microsomes, Hepatocytes | Initial generation and identification of Phase I and Phase II metabolites. | LC-HRMS |

| In Vivo Administration | Animal Models (e.g., rat, dog) | Confirmation of metabolites in a whole organism and understanding of excretion pathways. | LC-HRMS |

Quantitative Mass Spectrometry in Research Samples

For the accurate quantification of this compound and its identified metabolites in research samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govresearchgate.net This technique offers exceptional sensitivity and specificity, allowing for the detection of low concentrations of the analyte in complex biological matrices. youtube.com

A widely used technique for quantitative analysis is Multiple Reaction Monitoring (MRM). youtube.com In an MRM experiment, a specific precursor ion (typically the protonated molecule of this compound or its metabolite) is selected in the first mass spectrometer. This ion is then fragmented, and a specific product ion is monitored in the second mass spectrometer. This highly specific transition provides a high degree of certainty in the identification and quantification of the target analyte, minimizing interference from other components in the sample. youtube.com

The development of a quantitative LC-MS/MS method requires careful optimization of several parameters, including the chromatographic separation conditions and the mass spectrometric settings. A stable isotope-labeled internal standard of this compound is often synthesized and used to correct for any variability during sample preparation and analysis, ensuring the accuracy and precision of the results. inotiv.com

Table 2: Illustrative MRM Parameters for this compound Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard |

|---|---|---|---|---|

| This compound | 435.16 | 171.05 | 25 | ¹³C₆-Glisolamide |

| Hydroxy-Glisolamide | 451.16 | 187.05 | 28 | ¹³C₆-Hydroxy-Glisolamide |

Note: The values presented in this table are hypothetical and serve as an example of typical MRM parameters.

Development of Novel Analytical Assays for this compound in Biological Matrices (Preclinical)

The development of a novel analytical assay for this compound in biological matrices is a structured process that begins with method development and is followed by rigorous validation to ensure its reliability for preclinical studies. nih.govbiotrial.com The primary goal is to establish a method that is both accurate and precise for the intended purpose. nih.gov

The process commences with the selection of an appropriate analytical technique, which for compounds like this compound is typically LC-MS/MS due to its sensitivity and specificity. wuxiapptec.com A crucial aspect of assay development is the sample preparation procedure, which aims to extract this compound and its metabolites from the biological matrix (e.g., plasma, urine) and remove interfering substances. wuxiapptec.com Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Once the method is developed, it undergoes a thorough validation process according to guidelines from regulatory authorities. This validation assesses various parameters to demonstrate the method's performance and reliability. nih.gov These parameters include selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under different storage conditions.

Table 3: Key Validation Parameters for a Preclinical Bioanalytical Assay

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the lower limit of quantification). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (CV) ≤15% (≤20% at the lower limit of quantification). |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Internal standard-normalized matrix factor CV ≤15%. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term). | Concentration deviation within ±15% of the nominal concentration. |

Structure Activity Relationship Sar Studies and Molecular Design for Glisolamide

Correlating Structural Modifications with Mechanistic Activity in In Vitro Models

Glisolamide has been studied for its biological activities, notably its role as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) researchgate.netresearchgate.net. In vitro investigations have established that this compound exhibits PPARγ agonistic activity, with a reported IC50 value of 6.4 µM. This finding directly links this compound's chemical structure to a specific mechanistic activity. The research supporting this involved a multi-faceted approach, combining in silico predictive methods like virtual screening and molecular docking with empirical in vitro biological assays. These assays included receptor binding studies and transactivation assays, which measure the compound's ability to bind to the PPARγ receptor and subsequently activate its downstream signaling pathways researchgate.netresearchgate.net. These experimental correlations underscore how this compound's inherent structural features mediate its functional interaction with the PPARγ target.

Beyond its interaction with PPARγ, this compound has also been subjected to computational analysis concerning its binding to the Monkeypox virus E8 protein (MPXV E8). In silico studies have provided quantitative metrics related to this compound's potential binding affinity for this viral protein, offering insights into structural correlations with this biological target nih.gov. The reported computational binding values for this compound in this context were 0.140 ± 0.017, 124.362 ± 0.997, 1.737 ± 0.006, and 0.193 ± 0.034 nih.gov. These computational findings serve as a basis for understanding how this compound's molecular structure might be involved in specific binding interactions with viral proteins.

Identification of Key Pharmacophoric Elements in this compound for Enhanced Research Applications

The identification of key pharmacophoric elements is critical for understanding this compound's biological actions and for designing future analogues. Given this compound's established activity as a PPARγ agonist, its molecular structure must contain specific features that are recognized and engaged by the PPARγ receptor's binding site researchgate.netresearchgate.net. While detailed SAR studies specifically dissecting this compound's unique pharmacophore are not extensively detailed in the provided literature, research on related sulfonylureas and glinides offers valuable context. These studies suggest that the pharmacophore for this class of compounds typically includes hydrogen bond acceptors and hydrophobic regions that facilitate interactions with the receptor's amino acid residues researchgate.net. For this compound, these critical elements likely reside within its sulfonylurea moiety and associated aromatic or aliphatic substituents, which are instrumental in establishing binding affinity and mediating agonistic activity through interactions with hydrophobic pockets and polar residues within the PPARγ binding site researchgate.netresearchgate.netresearchgate.net.

Furthermore, computational investigations, such as those exploring this compound's interaction with the MPXV E8 protein, can also highlight structural features that are pivotal for specific molecular binding events nih.gov. By integrating insights from both experimental SAR and computational analyses, researchers can pinpoint the essential pharmacophoric elements of this compound. This understanding is vital for guiding the rational design of novel compounds with potentially enhanced or modified biological activities for diverse research applications.

Compound List:

this compound

Gliclazide

Glicondamide

Glibornuride

Gliquidone

Glipizide

Tolazamide

Tolbutamide

Repaglinide

Nateglinide

Mitiglinide

Pioglitazone

Rosiglitazone

Farglitazar

Diosmin

Flavin Adenine Dinucleotide (FAD)

Cabozantinib

Novobiocin

Acarbose

PPARγ agonists (class)

Sulfonylureas (class)

Glinides (class)

Future Research Directions and Unanswered Questions for Glisolamide

Advanced Preclinical Models for Glisolamide Research

Traditional in vitro cell cultures and in vivo animal models have provided foundational insights into the actions of sulfonylureas like this compound. However, to better replicate the complexity of human physiology and disease states, advanced preclinical models are crucial. Future research could leverage these models to gain a more nuanced understanding of this compound's effects.

3D Cell Cultures and Organoids: Moving beyond 2D monolayers, three-dimensional cell cultures and organoids derived from pancreatic tissues or relevant disease models can offer a more physiologically relevant microenvironment. These models could provide insights into this compound's impact on cell-cell interactions, tissue architecture, and paracrine signaling, which are often lost in 2D systems.

Patient-Derived Xenografts (PDXs) and Humanized Models: For a more direct translation to human responses, PDXs, where human tumor tissues are implanted into immunocompromised mice, or other humanized preclinical models could be employed. These models would allow for the evaluation of this compound's efficacy and potential off-target effects in a context that more closely mimics patient variability.

Microfluidic Systems (Organ-on-a-Chip): Microfluidic platforms offer the ability to create complex, dynamic in vitro systems that mimic organ-level functions. Such systems could be used to study this compound's pharmacokinetics, pharmacodynamics, and interactions within a simulated microvasculature or endocrine microenvironment, providing a higher throughput and more controlled experimental setting.

Computational Modeling: While not strictly a preclinical model, advanced computational approaches, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, have already been applied to this compound mdpi.com. Future research can build upon these in silico findings by validating predictions in the aforementioned advanced preclinical models. Studies have also explored the in vitro effects of this compound on insulin (B600854) binding in various cell lines researchgate.netoup.com, indicating a foundation for further mechanistic studies in more complex cellular systems.

Exploration of Novel Molecular Targets and Pathways

While this compound's primary action is understood to be through the KATP channel nih.govwikitox.org, emerging research suggests a broader spectrum of molecular interactions that warrant further investigation.

Table 1: PPARγ Activity of Selected Sulfonylureas and Related Compounds

| Compound | PPARγ Activity (pIC50/pEC) | Notes |

|---|---|---|

| Pioglitazone | 6.0 (pEC) | Thiazolidinedione (known PPARγ agonist) |

| This compound | 6.4 (pIC50) | Sulfonylurea |

| Gliclazide | 5.9 (pIC50) | Sulfonylurea |

| Glicondamide | 5.6 (pIC50) | Sulfonylurea |

| Glibornuride | 5.4 (pIC50) | Sulfonylurea |

| Acetohexamide | 5.0 (pIC50) | Sulfonylurea |

| Metahexamide | 4.8 (pIC50) | Sulfonylurea |

| Tolazamide | 4.8 (pIC50) | Sulfonylurea |

| Tosifen | 4.7 (pIC50) | Sulfonylurea |

| Tolbutamide | 4.0 (pIC50) | Sulfonylurea |

| Carbutamide | 3.7 (pIC50) | Sulfonylurea |

| Chlorpropamide | 3.7 (pIC50) | Sulfonylurea |

| Nateglinide | 4.0 (pEC) | Glinide |

| Mitiglinide | 3.7 (pEC) | Glinide |

| Linoleic acid | 3.2 (pEC) | Natural PPARγ ligand |

Data adapted from researchgate.netresearchgate.net. pIC50 and pEC values indicate binding affinity or potency.

Insulin Receptor Interactions: Some research has suggested that sulfonylureas might influence insulin binding to its receptors in target cells oup.com. Further investigation into the precise nature and clinical relevance of these interactions for this compound could reveal additional mechanisms of action or potential therapeutic synergies.

Integration of Multi-Omics Data in this compound Studies

The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, metabolomics, and microbiomics—offers unprecedented opportunities to dissect complex biological systems and drug responses. While specific multi-omics studies focusing on this compound are not yet prevalent, integrating such data holds immense potential for future research.

Unraveling Complex Mechanisms: By combining data from different omics layers, researchers can gain a holistic view of how this compound interacts with cellular pathways. Genomics can identify genetic predispositions to response or resistance, transcriptomics can reveal changes in gene expression patterns, proteomics can map protein-level alterations, and metabolomics can track metabolic flux changes induced by the drug nih.govuv.esfrontiersin.orgdiva-portal.orgfrontiersin.org.

Biomarker Discovery and Patient Stratification: Multi-omics approaches are powerful tools for identifying predictive biomarkers. For this compound, this could involve identifying patient subgroups based on their genetic makeup, metabolic profiles, or gut microbiome composition, who are more likely to benefit from or experience adverse effects from the drug. This would pave the way for personalized treatment strategies.

Understanding Drug Response Variability: The variability in patient response to antidiabetic medications is a significant clinical challenge. Multi-omics integration can help elucidate the molecular underpinnings of this variability for this compound, moving towards a precision medicine approach where treatment is tailored to individual patient profiles frontiersin.orgfrontiersin.org.

Challenges and Future Integration: Despite the promise, integrating and analyzing multi-omics data presents challenges related to data standardization, quality control, computational infrastructure, and statistical methodologies uv.esfrontiersin.orgfrontiersin.org. Future research will need to address these challenges to fully leverage the power of multi-omics for this compound studies.

Emerging Methodologies for this compound Characterization and Analysis

The comprehensive characterization of pharmaceutical compounds is critical for ensuring quality, understanding stability, and elucidating mechanisms of action. Emerging analytical methodologies offer enhanced precision and depth in these areas for this compound.

Advanced Separation and Spectroscopic Techniques: While standard chromatographic methods (e.g., HPLC) are used for purity assessment, more advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (LC-MS/MS) can provide higher resolution for impurity profiling and metabolite identification chromatographyonline.comnih.gov. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, often used in multi-analytical approaches researchgate.netmdpi.com, can further elucidate molecular structure and identify degradation products.

Computational Chemistry and Molecular Dynamics: In silico methods, including molecular dynamics simulations and 3D-QSAR, are invaluable for predicting drug-target interactions, understanding conformational changes, and assessing pharmacokinetic properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) mdpi.com. These computational tools can guide experimental design and accelerate the discovery process for this compound and its analogs.

Particle Characterization: Techniques for analyzing particle size distribution and morphology google.com are important for understanding this compound's solid-state properties, which can significantly impact its dissolution rate, bioavailability, and formulation development.

Isotope Labeling and Metabolomics: Employing stable isotope-labeled this compound could facilitate detailed metabolic studies, allowing for the precise tracking of its absorption, distribution, metabolism, and excretion pathways using advanced metabolomic profiling techniques.

By pursuing research across these diverse areas, the scientific community can deepen its understanding of this compound, potentially uncovering new therapeutic applications and optimizing its use in patient care.

List of Compounds Mentioned:

this compound

Glibenclamide (Glyburide)

Gliclazide

Glipizide

Gliquidone

Tolazamide

Tolbutamide

Glicondamide

Glibornuride

Acetohexamide

Metahexamide

Tosifen

Carbutamide

Chlorpropamide

Nateglinide

Repaglinide

Mitiglinide

Pioglitazone

Linoleic acid

Q & A

Q. What are the standard protocols for synthesizing Glisolamide, and how can researchers ensure reproducibility?

To synthesize this compound, begin with well-documented reaction conditions (e.g., solvent systems, temperature ranges, and catalysts) from peer-reviewed literature. Characterize intermediates and final products using techniques like NMR, HPLC, and mass spectrometry. Ensure reproducibility by detailing experimental parameters (e.g., stirring time, purification steps) and adhering to guidelines for reporting synthetic procedures, such as including purity metrics and spectral data . For replication, provide supplementary information on equipment calibration and batch-to-batch variability analysis .

Q. How should researchers characterize this compound’s physicochemical properties to establish baseline data?

Use a tiered analytical approach:

- Primary characterization : Measure melting point, solubility, and stability under varying pH/temperature.

- Advanced techniques : Employ X-ray crystallography for structural elucidation, DSC/TGA for thermal behavior, and HPLC-UV for purity quantification. Cross-validate results against established databases or prior studies, and report confidence intervals for quantitative data (e.g., ±SD for triplicate measurements) .

Advanced Research Questions

Q. What methodological strategies can optimize this compound synthesis for higher yield or reduced impurities?

Implement Design of Experiments (DOE) to systematically vary parameters (e.g., reactant ratios, temperature gradients). Use response surface methodology to identify optimal conditions. Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy. Validate improvements through comparative chromatographic profiles (e.g., reduced impurity peaks in HPLC) and statistical tests (e.g., ANOVA for yield differences) .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Conduct a meta-analysis of existing studies to identify confounding variables (e.g., dosing regimens, animal models). Replicate key experiments under controlled conditions, prioritizing protocols with the highest methodological rigor. Use sensitivity analysis to assess the impact of variables like bioavailability measurement techniques (e.g., LC-MS vs. ELISA). Publish negative results to clarify discrepancies .

Q. What frameworks are recommended for designing hypothesis-driven studies on this compound’s novel applications?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example:

- Population: In vitro cell lines vs. in vivo models.

- Intervention: this compound dosage ranges.

- Comparison: Existing therapeutic benchmarks.

- Outcome: Efficacy metrics (e.g., IC50 values). Prioritize gaps identified in systematic reviews and use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

Methodological and Analytical Considerations

Q. How can researchers ensure robust statistical analysis of this compound’s bioactivity data?

- Data preprocessing : Normalize values to controls and apply outlier detection (e.g., Grubbs’ test).

- Statistical tests : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions or small sample sizes. For dose-response studies, apply nonlinear regression models (e.g., Hill equation).

- Software tools : Cite validated platforms like GraphPad Prism or R packages (e.g.,

drcfor EC50 calculations) .

Q. What strategies differentiate experimental artifacts from true biological effects in this compound studies?

- Controls : Include vehicle, positive/negative, and sham controls.

- Replication : Perform independent repeats by different personnel.

- Blinding : Mask sample identities during data collection/analysis.

- Cross-validation : Confirm findings using orthogonal assays (e.g., fluorescence microscopy and flow cytometry for apoptosis) .

Data Presentation and Reproducibility

Q. How should researchers structure tables and figures to present this compound data effectively?

- Tables : Organize quantitative results (e.g., IC50 values, yield percentages) with clear headings, units, and statistical annotations (e.g., p < 0.05). Avoid duplicating data in figures .

- Figures : Use high-resolution spectra/chromatograms with labeled peaks. For bioactivity plots, include error bars and n values. Adhere to journal-specific guidelines for image formatting .

Q. What documentation is critical for enabling third-party replication of this compound research?

- Experimental logs : Record batch numbers, equipment settings, and environmental conditions (e.g., humidity during crystallization).

- Raw data : Deposit spectra, chromatograms, and raw statistical outputs in repositories like Zenodo or Figshare.

- Ethical compliance : Disclose IACUC or IRB approval codes for in vivo/human studies .

Conflict of Interest and Literature Engagement

Q. How can researchers mitigate bias when interpreting this compound’s mechanism of action?

Q. What systematic approaches are recommended for reviewing this compound literature?

- Search strategy : Use Boolean operators in databases (e.g., PubMed: "this compound AND (synthesis OR pharmacokinetics)").

- Screening : Apply PRISMA guidelines to filter studies by quality (e.g., peer-reviewed journals only).

- Synthesis : Create a matrix comparing key variables (e.g., assay types, sample sizes) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.